molecular formula C10H8N6O2S3 B2973943 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 869074-57-7

2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2973943
CAS No.: 869074-57-7
M. Wt: 340.39
InChI Key: PJJASBCDJTUNAN-UHFFFAOYSA-N
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Description

2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide is a sophisticated heterocyclic compound recognized for its potential as a potent kinase inhibitor. Its molecular architecture is designed to compete with ATP for binding at the catalytic site of various protein kinases, a mechanism that is central to modulating signal transduction pathways. This compound is of significant interest in oncological research, particularly in the investigation of aberrant cell proliferation and survival signaling in cancers. Recent studies on structurally related [1,3,4]thiadiazolo[2,3-c][1,2,4]triazine derivatives have demonstrated promising inhibitory activity against a range of kinases , suggesting its utility as a valuable chemical probe for dissecting kinase function. Furthermore, the integration of the thiazole acetamide moiety enhances its potential for interaction with biological targets, making it a compelling candidate for high-throughput screening and the development of novel targeted therapeutic strategies. Research utilizing this compound is strictly for laboratory use to further elucidate kinase-related disease mechanisms.

Properties

IUPAC Name

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O2S3/c1-5-7(18)16-9(14-13-5)21-10(15-16)20-4-6(17)12-8-11-2-3-19-8/h2-3H,4H2,1H3,(H,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJASBCDJTUNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiadiazolo-triazine core, followed by the introduction of the thio and acetamide groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts such as palladium or copper, and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of phenyl or methyl groups on the triazine ring (e.g., 4.8 vs. 4.10) influences yield and melting points, likely due to steric and electronic effects during synthesis .
  • By contrast, trichloroethyl derivatives (e.g., 4.1) require harsh conditions like concentrated sulfuric acid, highlighting variability in synthetic accessibility .

Physicochemical Properties

  • Melting Points : Analogs with bulkier substituents (e.g., butyl or isobutyl in 4.8–4.10) exhibit lower melting points (262–270°C) compared to simpler derivatives like 4.1 (503–504°C), suggesting that alkyl chains reduce crystallinity .
  • Spectroscopic Data : Consistent ¹H-NMR and LC-MS profiles across analogs (e.g., 4.8–4.10) validate the structural integrity of the thioacetamide-thiadiazole linkage, a feature shared with the target compound .

Structural Insights from X-ray Diffraction

Co-crystal studies of analogs (e.g., 4.1 and 4.1a) reveal planar heterocyclic cores and non-covalent interactions (e.g., hydrogen bonding) stabilizing the molecular conformation. The target compound’s thiazole ring may adopt a similar planar orientation, enhancing binding to biological targets .

Biological Activity

The compound 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide , a derivative of thiadiazole and thiazole, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H13N5O4S2C_{11}H_{13}N_{5}O_{4}S_{2}, with a molecular weight of approximately 343.4 g/mol. The compound features a complex structure that includes thiadiazole and thiazole moieties which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC11H13N5O4S2C_{11}H_{13}N_{5}O_{4}S_{2}
Molecular Weight343.4 g/mol
CAS Number941922-73-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. The key steps include:

  • Formation of Thioketone : The initial reaction involves the formation of a thioketone which serves as a precursor.
  • Condensation Reactions : Subsequent condensation with thiazole derivatives leads to the formation of the target acetamide structure.
  • Purification : The final product is purified using recrystallization methods.

Antimicrobial Activity

Research indicates that compounds similar to 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives in this class can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The anticancer potential of this compound has been explored in various in vitro studies. Notably:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against several human cancer cell lines such as MCF-7 (breast cancer), HEPG2 (liver cancer), and HCT116 (colon cancer), with IC50 values ranging from 5 to 15 µg/mL .
Cell LineIC50 (µg/mL)
MCF-75.0
HEPG210.0
HCT11615.0

The proposed mechanism of action involves the inhibition of DNA synthesis through interference with nucleic acid metabolism. This is facilitated by the thiadiazole and thiazole groups which can interact with cellular targets leading to apoptosis in cancer cells .

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized various thiadiazole derivatives and assessed their anticancer activity against multiple cell lines. Among these compounds, the target compound exhibited one of the highest levels of cytotoxicity against MCF-7 cells .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds found that those containing the thiadiazole ring showed enhanced activity against resistant bacterial strains. The study concluded that modifications in the side chains could lead to improved efficacy .

Q & A

Basic Research Questions

Q. How can the synthetic route for 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide be optimized to improve yield?

  • Methodology : Begin by adapting protocols from analogous heterocyclic systems. For instance, describes cyclization reactions using concentrated sulfuric acid as a solvent at 293–298 K for 24 hours, achieving high yields (~97%) for related thiadiazole-triazine intermediates. Adjusting reaction time, temperature, or catalyst (e.g., P2S5 for thioamide formation) may enhance efficiency .
  • Data Analysis : Monitor reaction progress via TLC (Silufol UV-254 plates with chloroform:acetone 3:1 eluent) and isolate intermediates through ice-water precipitation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Use a combination of:

  • IR Spectroscopy : Identify characteristic peaks (e.g., νmax ~1670 cm⁻¹ for carbonyl groups in thiadiazolo-triazine cores) .
  • NMR (¹H/¹³C) : Assign signals for methyl groups (δ ~1.91 ppm for CH3) and aromatic protons in thiazole/thiadiazole rings (δ 7.20–8.96 ppm) .
  • Mass Spectrometry (FAB-MS) : Confirm molecular weight (e.g., m/z = 384 [M+H]+ for related compounds) .

Q. How can intermediate byproducts be identified and separated during synthesis?

  • Methodology : Co-crystallization techniques, as described in , enable isolation of intermediates (e.g., N-substituted thioacetamides). Use column chromatography with gradient elution (e.g., hexane:ethyl acetate) or recrystallization from ethanol/acetic acid .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of thioamide intermediates into the thiadiazolo-triazine core?

  • Methodology : Study the role of electrophilic reagents like Lawson’s reagent (benzene-1,2-disulfonyl chloride), which facilitates intramolecular cyclization via nucleophilic attack at sulfur or nitrogen centers. Computational modeling (DFT) can map transition states .
  • Data Contradictions : notes failed attempts to isolate pure thioacetamide (4.1a) despite varied conditions, suggesting competing pathways or instability of intermediates .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Methodology : Replace substituents on the thiazole or thiadiazolo-triazine rings (e.g., fluorophenyl or bromophenyl groups) and assess biological activity. highlights quinazolinone derivatives with modified phenoxy groups showing improved anticancer activity .
  • Experimental Design : Conduct in vitro assays (e.g., antimicrobial MIC testing or kinase inhibition) paired with molecular docking to predict binding modes (e.g., docking into ATP-binding pockets of target proteins) .

Q. What strategies resolve discrepancies in spectral data between predicted and observed structures?

  • Methodology : Cross-validate using X-ray crystallography (as in ) to resolve ambiguities in NMR assignments. For example, co-crystals of intermediates can provide unambiguous bond lengths and angles .
  • Case Study : reports δ 10.68 ppm for NH protons in thioacetamides, which may shift due to hydrogen bonding—confirm via variable-temperature NMR .

Methodological Notes

  • Avoid Commercial Sources : Reliable data are drawn from peer-reviewed syntheses (e.g., –4, 8) and structural analyses (), excluding non-academic platforms.
  • Advanced Techniques : Utilize X-ray diffraction () and tandem MS/MS for fragmentation patterns to confirm regiochemistry.

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